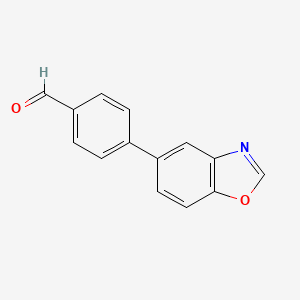

4-(1,3-Benzoxazol-5-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzoxazol-5-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-8-10-1-3-11(4-2-10)12-5-6-14-13(7-12)15-9-17-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWBSIPPTAIVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC3=C(C=C2)OC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694263 | |

| Record name | 4-(1,3-Benzoxazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008361-50-9 | |

| Record name | 4-(1,3-Benzoxazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(1,3-Benzoxazol-5-yl)benzaldehyde

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 4-(1,3-Benzoxazol-5-yl)benzaldehyde, a key heterocyclic building block in modern medicinal chemistry. The benzoxazole moiety is a privileged scaffold, widely recognized for its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3] The title compound, featuring a reactive aldehyde function, serves as a critical intermediate for the development of novel therapeutics, particularly in oncology and infectious diseases.[1][4] This document details a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, offers a thorough mechanistic overview, and presents a comprehensive characterization workflow employing standard spectroscopic techniques. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.

Introduction: The Strategic Importance of the Benzoxazole Scaffold

The benzoxazole core is a recurring motif in compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4] Its planar, bicyclic structure and potential for hydrogen bonding interactions allow it to bind effectively with various biological targets.[3] The compound this compound is of particular strategic importance. It combines the stable, biologically relevant benzoxazole nucleus with a chemically versatile benzaldehyde group. This aldehyde functionality acts as a synthetic handle, enabling a plethora of subsequent chemical transformations—such as reductive amination, Wittig reactions, and oxidations—to generate diverse libraries of novel chemical entities for high-throughput screening and lead optimization.

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the biaryl C-C bond in this compound is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction offers high yields, mild reaction conditions, and exceptional tolerance for a wide range of functional groups, making it ideal for complex molecule synthesis.[5][7] The strategic disconnection for this synthesis involves two key, commercially available precursors: 5-Bromobenzoxazole and 4-Formylphenylboronic acid .[8][9][10]

Mechanistic Rationale

Understanding the catalytic cycle is paramount for optimizing reaction conditions and troubleshooting. The Suzuki-Miyaura reaction proceeds through a well-established three-step catalytic cycle involving a Palladium(0) species.[6][11]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of 5-bromobenzoxazole, forming a Pd(II) complex. This is typically the rate-limiting step. The reactivity of organohalides generally follows the trend I > Br > Cl.[6][12]

-

Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄), forming a more nucleophilic boronate species.[13] This species then transfers its formylphenyl group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[6]

-

Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11]

Visualization of the Synthetic Pathway

Caption: Synthetic scheme for this compound.

Experimental Protocols

Synthesis Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromobenzoxazole (1.0 equiv), 4-formylphenylboronic acid (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), via syringe.

-

Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting material (5-bromobenzoxazole) is consumed.[14]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound as a solid.

Characterization Workflow

The identity, structure, and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques.

Caption: Standard workflow for the characterization of the target compound.

Comprehensive Characterization Data

The structural integrity of this compound is confirmed by the following spectroscopic data.

| Technique | Feature | Expected Data / Observation | Rationale |

| ¹H NMR | Aldehyde Proton | δ ≈ 9.9 - 10.1 ppm (singlet, 1H) | Deshielded proton of the -CHO group.[15] |

| Benzoxazole C2-H | δ ≈ 8.8 - 9.2 ppm (singlet, 1H) | Proton on the electron-deficient oxazole ring. | |

| Aromatic Protons | δ ≈ 7.5 - 8.2 ppm (multiplets, 7H) | Protons on the two benzene rings. | |

| ¹³C NMR | Aldehyde Carbonyl | δ ≈ 191 - 193 ppm | Characteristic chemical shift for an aldehyde C=O.[15] |

| Benzoxazole C2 | δ ≈ 151 - 153 ppm | Carbon atom between the N and O in the oxazole ring. | |

| Aromatic Carbons | δ ≈ 110 - 150 ppm | Multiple signals corresponding to the 12 aromatic carbons. | |

| FT-IR | Aldehyde C=O Stretch | ν ≈ 1700 cm⁻¹ (strong) | Strong, sharp absorption for the carbonyl group.[16] |

| Aldehyde C-H Stretch | ν ≈ 2820 & 2730 cm⁻¹ (medium) | Characteristic pair of bands for an aldehyde C-H.[15] | |

| C=N / C=C Stretches | ν ≈ 1500 - 1600 cm⁻¹ | Absorptions from the benzoxazole and phenyl rings.[17] | |

| C-O Stretch | ν ≈ 1220 - 1270 cm⁻¹ | Ether-like C-O stretch within the benzoxazole system.[15][17] | |

| Mass Spec. | Molecular Ion (M+) | m/z = 223.06 | Corresponds to the molecular formula C₁₄H₉NO₂.[18] |

| HRMS | Calculated m/z | Provides exact mass to confirm elemental composition. |

Note: NMR chemical shifts (δ) are reported in ppm relative to TMS. The solvent used (e.g., CDCl₃ or DMSO-d₆) will influence the exact shift values.[15][19]

Conclusion and Future Outlook

This guide outlines a reliable and efficient synthesis of this compound using the robust Suzuki-Miyaura cross-coupling reaction. The detailed characterization data provides a definitive analytical fingerprint for this compound, ensuring its quality and structural integrity for subsequent use. As a versatile intermediate, this molecule is a valuable asset for drug discovery programs. Its strategic functionalization can lead to the generation of novel benzoxazole derivatives with potentially enhanced potency and selectivity against a range of therapeutic targets, underscoring its importance in the ongoing quest for new medicines.

References

- 4-Formylphenylboronic Acid in Suzuki Coupling: A Compar

- 4-Formylphenylboronic Acid - 87199-17-5 - Discovery Fine Chemicals.

- 4-Formylphenylboronic Acid: A Comprehensive Technical Guide on its Discovery and History - Benchchem.

- Synthesis of 5‐bromooxazole (10·HCl).

- Palladium-catalysed coupling of benzoxazole with para-substi- tuted aryl bromides (Scheme 2).

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.

- Palladium-catalysed coupling of benzoxazole with heteroaryl bromides (Scheme 2)

- Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives.

- N-heterocyclic carbene-palladium(II) complexes with benzoxazole or benzothiazole ligands: Synthesis, characterization, and application to Suzuki–Miyaura cross-coupling reaction - Sci-Hub.

- Mechanistic exploration of the palladium-catalyzed process for the synthesis of benzoxazoles and benzothiazoles. | Semantic Scholar.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic

- Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl - OICC Press.

- 5-Bromo-1,3-benzoxazole AldrichCPR 132244-31-6 - Sigma-Aldrich.

- 5-BROMOBENZOXAZOLE - ChemBK.

- Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF - ResearchG

- Suzuki reaction - Wikipedia.

- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.

- This compound - Sigma-Aldrich.

- Suzuki Coupling - Organic Chemistry Portal.

- Organic Syntheses Procedure.

- Benzoxazole synthesis - Organic Chemistry Portal.

- Targeting disease with benzoxazoles: a comprehensive review of recent developments.

- “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZ

- Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substr

- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

- Electronic Supplementary Inform

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d

- A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed.

- JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google P

- 5-Bromo-1,3-benzodioxole | Biochemical Reagent - MedchemExpress.com.

- Green Synthesis, Biological Evaluation of Novel Benzoxazole Deriv

- Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents - Biosciences Biotechnology Research Asia.

- Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties - Oriental Journal of Chemistry.

- IR Spectra of benzaldehyde and its derivatives in different aggregate states - ResearchG

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 3. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. jocpr.com [jocpr.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 8. discofinechem.com [discofinechem.com]

- 9. 5-Bromo-1,3-benzoxazole AldrichCPR 132244-31-6 [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. m.youtube.com [m.youtube.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 16. Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate – Oriental Journal of Chemistry [orientjchem.org]

- 17. jetir.org [jetir.org]

- 18. This compound | 1008361-50-9 [sigmaaldrich.com]

- 19. oiccpress.com [oiccpress.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(1,3-Benzoxazol-5-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of successful therapeutic development.[1] These intrinsic characteristics, including solubility, lipophilicity, and ionization state, govern a molecule's behavior within complex biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[2][3] A well-characterized molecule with an optimal physicochemical profile is more likely to navigate the arduous path from a promising hit to a viable clinical candidate, mitigating the risk of late-stage attrition. This guide provides a comprehensive technical overview of the core physicochemical properties of 4-(1,3-Benzoxazol-5-yl)benzaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry due to the prevalence of the benzoxazole scaffold in biologically active compounds.[4][5][6]

Molecular Identity and Core Properties

This compound is a solid organic compound featuring a benzoxazole moiety linked to a benzaldehyde group. This unique structural combination imparts specific chemical characteristics that are crucial for its application in synthetic and medicinal chemistry.

| Property | Value | Source |

| CAS Number | 1008361-50-9 | [7] |

| Molecular Formula | C₁₄H₉NO₂ | [7] |

| Molecular Weight | 223.23 g/mol | [7] |

| Melting Point | 132 - 134 °C | [7] |

| Physical Form | Solid | [7] |

| Purity | 95% | [7] |

Predicted Physicochemical Parameters

| Parameter | Predicted Value | Significance in Drug Discovery |

| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.0 | Indicates lipophilicity, influencing membrane permeability and absorption.[1] |

| Aqueous Solubility | Low | Affects dissolution rate and bioavailability.[6] |

| pKa (Acid Dissociation Constant) | Weakly basic (benzoxazole nitrogen) | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |

Spectral Characterization: A Window into Molecular Structure

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. While specific spectra for this compound are not widely published, we can predict the key features based on its structural components and data from analogous compounds like benzaldehyde and 2-phenylbenzoxazole.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1720 cm⁻¹.[11]

-

C-H Stretch (Aldehyde): Two weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹.[11]

-

Aromatic C=C Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region.[11]

-

C-O-C Stretch (Benzoxazole): Bands in the 1200-1300 cm⁻¹ region.

-

C=N Stretch (Benzoxazole): A peak around 1500-1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide detailed information about the hydrogen atoms in the molecule. The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm), with distinct splitting patterns reflecting their coupling relationships. The aldehydic proton will be a highly deshielded singlet, expected to appear even further downfield (around 9.5-10.5 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the aldehyde will be the most downfield signal (typically 190-200 ppm). The aromatic and benzoxazole carbons will resonate in the 110-160 ppm range.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (223.23 m/z). Fragmentation patterns will provide further structural information, with characteristic losses of CO from the aldehyde group and fragmentation of the benzoxazole ring.

Synthetic Pathways: Accessing the Core Scaffold

The synthesis of 2-arylbenzoxazoles, a class to which this compound belongs, is well-established in organic chemistry. A common and efficient method involves the condensation of an appropriately substituted o-aminophenol with an aromatic aldehyde.[1][2][12][13]

A more advanced and versatile approach for synthesizing aryl-substituted benzoxazoles involves a Suzuki-Miyaura cross-coupling reaction.[3][14][15] This palladium-catalyzed reaction couples an organoboron compound with an organic halide, offering a powerful tool for creating carbon-carbon bonds.

Experimental Protocols for Physicochemical Characterization

Accurate experimental determination of physicochemical properties is paramount for validating computational predictions and for regulatory submissions. The following are standard, field-proven protocols for key parameters.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

-

Preparation: Prepare a series of saturated solutions of this compound in various solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Equilibration: Add an excess amount of the solid compound to each solvent in a sealed vial. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

logP Determination (Shake-Flask Method)

This method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.

Protocol:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Dissolve a known amount of this compound in one of the phases (e.g., n-octanol). Add a known volume of the other phase (water) to a sealed vial.

-

Equilibration: Shake the vial vigorously for a set period to allow for partitioning between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two layers.

-

Quantification: Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

Protocol:

-

Solution Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Conclusion: A Foundation for Further Investigation

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a molecule of significant interest in medicinal chemistry. While some experimental data is available, further empirical characterization is crucial for a complete understanding of its behavior and potential as a drug scaffold. The provided protocols offer a robust framework for obtaining this critical data. A thorough physicochemical profile is the bedrock upon which successful drug development is built, enabling informed decisions and guiding the optimization of lead compounds towards clinical success.

References

-

Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link].

-

A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. CKT College. Available at: [Link].

-

Scope of 2‐aminophenols 1 and aldehydes 2. ResearchGate. Available at: [Link].

-

New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. ResearchGate. Available at: [Link].

-

Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. PubMed. Available at: [Link].

-

Naturally occurring benzoxazoles 1–2 and 4–5, and synthetic derivative... ResearchGate. Available at: [Link].

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link].

-

Benzoxazoles. World Journal of Pharmaceutical Sciences. Available at: [Link].

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link].

-

The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed. Available at: [Link].

-

Experimental and predicted logP app (pH 5.5) values based on 5-4-1 ANN... ResearchGate. Available at: [Link].

-

ChemInform Abstract: Benzoxazoles and Oxazolopyridines in Medicinal Chemistry Studies. ResearchGate. Available at: [Link].

-

Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. Available at: [Link].

-

Atroposelective Suzuki-Miyaura Coupling Reaction with Benzoxaboroles. Available at: [Link].

-

Evaluation of QSAR models for predicting the partition coefficient (log P) of chemicals under the REACH regulation. PubMed. Available at: [Link].

-

QSAR model for pka prediction of phenols. EQA. Available at: [Link].

-

Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC. Available at: [Link].

-

The Suzuki reaction. YouTube. Available at: [Link].

-

C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link].

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC. Available at: [Link].

-

FT-IR Spectrum of Benzaldehyde. ResearchGate. Available at: [Link].

-

(a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm. ResearchGate. Available at: [Link].

-

Synthesis, Cytotoxic Evaluation, Docking and QSAR Study of N-(4-Oxo- 2-(4-((5-Aryl-1,3,4-Thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl) Benzamides as Antitubulin Agents. PubMed. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. ckthakurcollege.net [ckthakurcollege.net]

- 3. youtube.com [youtube.com]

- 4. wjpsonline.com [wjpsonline.com]

- 5. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 1008361-50-9 [sigmaaldrich.com]

- 8. Evaluation of QSAR models for predicting the partition coefficient (log P) of chemicals under the REACH regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. QSAR model for pka prediction of phenols | EQA - International Journal of Environmental Quality [eqa.unibo.it]

- 10. Synthesis, Cytotoxic Evaluation, Docking and QSAR Study of N-(4-Oxo- 2-(4-((5-Aryl-1,3,4-Thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl) Benzamides as Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Benzoxazole synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

4-(1,3-Benzoxazol-5-yl)benzaldehyde CAS number and structure

An In-depth Technical Guide to 4-(1,3-Benzoxazol-5-yl)benzaldehyde

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. The benzoxazole scaffold is a privileged structure, widely recognized for its presence in numerous biologically active compounds.[1][2][3] This guide details the compound's core physicochemical properties, outlines robust synthetic pathways, explores its vast potential in drug discovery, and provides exemplary experimental protocols for its synthesis and derivatization. The content is tailored for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction to the Benzoxazole Scaffold

The benzoxazole moiety, a bicyclic system comprising a fused benzene and oxazole ring, is a cornerstone in the design of novel therapeutic agents.[1] Its rigid, planar structure and unique electronic properties allow it to interact favorably with a multitude of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][4] Molecules incorporating this scaffold are found in natural products and have been successfully developed into commercial drugs.[3]

This compound emerges as a particularly valuable building block. It combines the desirable benzoxazole core with a reactive aldehyde functional group. This aldehyde serves as a versatile chemical handle for extensive structural modifications, enabling the synthesis of large compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for any chemical entity. The key identifiers and properties for this compound are summarized below.

Core Data

| Property | Value | Source |

| CAS Number | 1008361-50-9 | [5] |

| Molecular Formula | C₁₄H₉NO₂ | [5] |

| Molecular Weight | 223.23 g/mol | [5] |

| Physical Form | Solid | [5] |

| Melting Point | 132 - 134 °C | [5] |

| InChI | 1S/C14H9NO2/c16-8-10-1-3-11(4-2-10)12-5-6-14-13(7-12)15-9-17-14/h1-9H | [5] |

| InChIKey | LWWBSIPPTAIVGJ-UHFFFAOYSA-N | [5] |

| SMILES | O=Cc1ccc(cc1)c2cc3ncoc3cc2 | [5] |

Chemical Structure

The structure features a benzoxazole ring system linked at its 5-position to a phenyl ring, which is substituted at the 4-position with a formyl (aldehyde) group.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of 2-substituted benzoxazoles is well-established, typically involving the condensation of a 2-aminophenol with a carboxylic acid, aldehyde, or related derivative.[3][6][7] For a biaryl compound like this compound, a convergent synthesis using a palladium-catalyzed cross-coupling reaction is a highly efficient and logical strategy.

Retrosynthetic Analysis & Strategy

A robust approach involves a Suzuki-Miyaura cross-coupling. The key disconnection is at the biaryl C-C bond, breaking the molecule into two readily available synthons: a benzoxazole-containing boronic acid (or ester) and a halogenated benzaldehyde. This strategy is favored for its high functional group tolerance, excellent yields, and commercially available starting materials.

Caption: Retrosynthetic analysis via Suzuki cross-coupling.

Exemplary Synthetic Protocol

This protocol describes a two-step synthesis: first, the formation of the benzoxazole ring, followed by the key cross-coupling reaction.

Step 1: Synthesis of 5-Bromo-1,3-benzoxazole

This step relies on the condensation of 2-amino-4-bromophenol with trimethyl orthoformate.

-

Rationale: This is a classic and high-yielding method for forming the benzoxazole ring from a 2-aminophenol. Trimethyl orthoformate serves as a one-carbon electrophile that cyclizes with the amine and phenol groups.

-

To a stirred solution of 2-amino-4-bromophenol (1.0 eq) in toluene (10 mL/g), add trimethyl orthoformate (1.5 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the reaction mixture to reflux (approx. 110 °C) for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-bromo-1,3-benzoxazole as a solid.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Step 2: Suzuki Coupling to Yield this compound

-

Rationale: This palladium-catalyzed reaction efficiently forms the C-C bond between the two aromatic rings. A base is required to activate the boronic acid, and a ligand is used to stabilize the palladium catalyst.

-

In a reaction vessel, combine 5-bromo-1,3-benzoxazole (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

-

Add a base, typically potassium carbonate (K₂CO₃, 2.5 eq).

-

De-gas the vessel by purging with an inert gas (e.g., Argon or Nitrogen).

-

Add a de-gassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the mixture to 90-100 °C and stir vigorously for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting bromide.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to afford pure this compound.[5]

Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for creating novel, biologically active molecules.[1]

Scaffold for Bioactive Derivatives

The benzoxazole core is a known pharmacophore that interacts with various enzymes and receptors.[1][2] The aldehyde group provides a reactive site for introducing diversity, allowing for the exploration of chemical space around this privileged scaffold.

Caption: Derivatization pathways for drug discovery.

Target-Oriented Synthesis

-

Anticancer Agents: The aldehyde can be converted into Schiff bases or other heterocyclic systems known to possess antitumor properties.[2]

-

Enzyme Inhibitors: The benzoxazole moiety can serve as a hinge-binding element in kinase inhibitors, while substituents added via the aldehyde can target the solvent-exposed region, enhancing potency and selectivity.[1]

-

Antimicrobial Compounds: Modifications of the aldehyde can lead to compounds that disrupt bacterial cell walls or inhibit essential microbial enzymes.[4]

Experimental Protocol: Derivatization via Reductive Amination

This protocol provides an example of how to use this compound to synthesize a secondary amine, a common structural motif in pharmaceuticals.

-

Principle: The aldehyde first reacts with a primary amine to form an imine intermediate. This imine is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the final amine. STAB is preferred as it is less reactive towards the starting aldehyde than other hydrides, minimizing side reactions.

Protocol: Synthesis of N-benzyl-1-(4-(1,3-benzoxazol-5-yl)phenyl)methanamine

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add benzylamine (1.1 eq) to the solution.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. The reaction is often mildly exothermic.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product via column chromatography on silica gel to yield the pure secondary amine.

Conclusion

This compound is a high-value chemical intermediate with significant strategic importance for drug discovery and development. Its synthesis is achievable through robust and scalable chemical methods, primarily leveraging palladium-catalyzed cross-coupling. The presence of the benzoxazole pharmacophore combined with a synthetically versatile aldehyde group makes it an ideal starting point for the creation of diverse molecular libraries aimed at identifying novel therapeutic agents against a wide range of diseases. Future research will likely focus on expanding the derivatization chemistry of this compound and evaluating the biological activities of its novel analogues.

References

-

OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]

-

PubChem. 4-(4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl)benzamide. [Link]

-

Organic Chemistry Portal. Benzoxazole synthesis. [Link]

-

Jetir.Org. GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION. [Link]

-

Oriental Journal of Chemistry. Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate. [Link]

-

MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

-

ResearchGate. 4-[4-(1H-Tetrazol-5-yl)phenoxy]benzaldehyde. [Link]

-

PubMed. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. [Link]

-

Journal of Basic and Applied Research in Biomedicine. Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. [Link]

-

Oriental Journal of Chemistry. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. [Link]

-

Biosciences Biotechnology Research Asia. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. [Link]

-

RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

-

ResearchGate. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [Link]

-

ResearchGate. Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate. [Link]

Sources

- 1. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 4. jbarbiomed.com [jbarbiomed.com]

- 5. This compound | 1008361-50-9 [sigmaaldrich.com]

- 6. Benzoxazole synthesis [organic-chemistry.org]

- 7. jetir.org [jetir.org]

solubility and stability of 4-(1,3-Benzoxazol-5-yl)benzaldehyde

An In-depth Technical Guide to the Solubility and Stability of 4-(1,3-Benzoxazol-5-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the , a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines the theoretical principles governing these properties, presents detailed experimental protocols for their evaluation, and offers insights into the interpretation of the resulting data. By integrating established methodologies with an understanding of the molecule's unique structural features—a fused benzoxazole ring system and a reactive benzaldehyde moiety—this guide serves as an essential resource for professionals engaged in the development and characterization of novel chemical entities.

Introduction: The Structural and Functional Significance of this compound

This compound is a bifunctional organic molecule featuring a rigid, aromatic benzoxazole core linked to a benzaldehyde group. The benzoxazole scaffold is a prominent heterocyclic moiety found in a wide array of biologically active compounds, prized for its ability to engage in various biological interactions.[1] Its aromaticity and relative stability make it a valuable building block in medicinal chemistry.[2] The aldehyde functional group, conversely, serves as a versatile synthetic handle for further molecular elaboration but also introduces a potential liability for chemical instability, primarily through oxidation.

A thorough understanding of the solubility and stability of this compound is paramount for any meaningful application. In drug development, these properties directly influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADMET) profile, formulation strategies, and shelf-life. For materials scientists, solubility dictates processing conditions, while stability determines the operational lifetime and reliability of resulting materials. This guide provides the foundational knowledge and practical methodologies required to robustly characterize these critical physicochemical parameters.

Core Physicochemical Properties

The physicochemical properties of a molecule are the primary determinants of its behavior in both biological and chemical systems. The properties of this compound are dictated by its constituent parts: the largely nonpolar, fused aromatic system and the polar, reactive aldehyde group.

| Property | Value / Data | Source / Method |

| CAS Number | 1008361-50-9 | [3] |

| Molecular Formula | C₁₄H₉NO₂ | [3] |

| Molecular Weight | 223.23 g/mol | [3] |

| Physical Form | Solid | [3] |

| Melting Point | 132 - 134 °C | [3] |

| Purity | 95% | [3] |

| InChI Key | LWWBSIPPTAIVGJ-UHFFFAOYSA-N | [3] |

Note: Additional properties such as pKa and LogP would typically be determined experimentally or computationally to complete the compound's profile.

Solubility Profiling: From Theory to Practice

Solubility, the equilibrium amount of a substance that can dissolve in a specific solvent system, is a critical parameter for process development, formulation, and bioavailability.[4] Given its significant aromatic character, this compound is expected to have low aqueous solubility but higher solubility in common organic solvents.

Experimental Workflow: Thermodynamic Solubility Determination

The definitive method for assessing solubility is the shake-flask method, which measures the concentration of a saturated solution at equilibrium. This protocol ensures that the measured solubility is the true thermodynamic value.

Caption: Workflow for thermodynamic solubility measurement.

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, DMSO) to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Allow the system to equilibrate for 24 to 48 hours. The extended time is crucial to ensure the system reaches thermodynamic equilibrium.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved microparticulates. This step is critical to avoid overestimation of solubility.

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with known concentrations of the compound to ensure accurate measurement.

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the specified temperature.

Data Presentation: Expected Solubility Profile

The following table presents a hypothetical but realistic solubility profile for this compound based on its structure.

| Solvent | Temperature (°C) | Expected Solubility (µg/mL) | Classification |

| Water | 25 | < 1 | Very Poorly Soluble |

| PBS (pH 7.4) | 25 | < 1 | Very Poorly Soluble |

| Ethanol | 25 | ~1,500 | Soluble |

| Acetone | 25 | > 10,000 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | > 30,000 | Freely Soluble |

Stability Assessment: Uncovering Degradation Pathways

Stability testing is essential to understand how a compound's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[5] For this compound, the primary points of potential instability are the aldehyde group (oxidation) and, under extreme conditions, the benzoxazole ring (hydrolysis).

Forced Degradation (Stress Testing)

Forced degradation studies, or stress testing, are a cornerstone of pharmaceutical development.[6] They involve subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[5][7] This information is crucial for developing stability-indicating analytical methods.[5][8] The typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Benzoxazole - Wikipedia [en.wikipedia.org]

- 3. This compound | 1008361-50-9 [sigmaaldrich.com]

- 4. crystallizationsystems.com [crystallizationsystems.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 8. onyxipca.com [onyxipca.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Benzoxazole Core: A Centennial Journey from Discovery to Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzoxazole scaffold, a deceptively simple bicyclic heterocycle, has carved a significant niche in the landscape of chemical sciences. Its journey, spanning nearly 150 years, commenced with its initial synthesis in the late 19th century and has since blossomed into a cornerstone of medicinal chemistry and materials science. This technical guide provides a comprehensive exploration of the discovery and history of benzoxazole derivatives, charting the evolution of their synthesis from classical condensation reactions to modern, highly efficient catalytic systems. We will delve into detailed experimental protocols, present quantitative biological data for key derivatives, and visualize the intricate reaction mechanisms and workflows that underpin their preparation and application. This guide is designed to be an authoritative resource for professionals engaged in the pursuit of novel therapeutics and advanced materials, offering both historical context and practical, field-proven insights.

A Legacy Begins: The Dawn of Benzoxazole Chemistry

The story of benzoxazole begins in 1876 with the pioneering work of German chemist Arthur Ladenburg. In his seminal paper, "Ueber eine neue Synthese der Oxazolderivate" (On a new synthesis of oxazole derivatives), published in the Berichte der deutschen chemischen Gesellschaft, Ladenburg reported the first synthesis of a benzoxazole derivative, 2-methylbenzoxazole. While the original publication is a historical artifact, subsequent research has elucidated his probable method: the reductive cyclization of o-nitrophenyl acetate. This foundational discovery laid the groundwork for over a century of exploration into this versatile heterocyclic system.

The inherent stability of the aromatic benzoxazole ring, coupled with the reactive sites available for functionalization, quickly made it an attractive scaffold for synthetic chemists. Its "privileged" status in medicinal chemistry would not be fully realized until the 20th century, but Ladenburg's initial foray opened the door to a new class of compounds with immense potential.

The Art of Synthesis: From Classical to Contemporary Methodologies

The synthetic repertoire for constructing the benzoxazole core has evolved dramatically since Ladenburg's initial discovery. The classical and still widely practiced methods generally involve the condensation of a 2-aminophenol with a carboxylic acid or its derivative. However, the demand for greater efficiency, milder reaction conditions, and broader substrate scope has driven the development of numerous innovative synthetic strategies.

The Cornerstone of Benzoxazole Synthesis: The Phillips-Ladenburg Reaction and its Variants

The most fundamental approach to benzoxazole synthesis is the condensation of 2-aminophenols with carboxylic acids or their derivatives, a transformation often referred to in the broader context of the Phillips-Ladenburg benzimidazole synthesis.[1] A common and robust iteration of this method employs polyphosphoric acid (PPA) as both a catalyst and a solvent.

Mechanism of PPA-Mediated Benzoxazole Synthesis:

The reaction proceeds through a series of well-defined steps:

-

Acylation: The amino group of the 2-aminophenol attacks the carbonyl carbon of the carboxylic acid, which is activated by PPA, to form an N-(2-hydroxyphenyl)amide intermediate.

-

Cyclization: The hydroxyl group of the intermediate then attacks the amide carbonyl carbon in an intramolecular fashion.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water, facilitated by the dehydrating nature of PPA, to yield the aromatic benzoxazole ring.

Caption: Mechanism of PPA-mediated benzoxazole synthesis.

Experimental Protocol: Synthesis of 2-Phenylbenzoxazole using Polyphosphoric Acid [2]

-

Materials:

-

2-Aminophenol (1.09 g, 10 mmol)

-

Benzoic acid (1.22 g, 10 mmol)

-

Polyphosphoric acid (PPA) (40 g)

-

Ice water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Combine 2-aminophenol and benzoic acid in a round-bottom flask equipped with a mechanical stirrer.

-

Carefully add polyphosphoric acid to the flask.

-

Heat the reaction mixture with stirring, first at 60°C for 2 hours, and then increase the temperature to 120°C for an additional 2 hours.

-

After cooling, cautiously pour the reaction mixture over a large volume of ice water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL), water (2 x 25 mL), and brine (2 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford 2-phenylbenzoxazole.

-

The Advent of Modern Synthetic Techniques: Microwave-Assisted Synthesis

In the quest for more sustainable and efficient chemical transformations, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool.[3] This technique offers several advantages over conventional heating, including dramatically reduced reaction times, often higher yields, and the ability to perform reactions under solvent-free conditions.[4]

Experimental Protocol: Microwave-Assisted Synthesis of 2,5-Disubstituted Benzoxazoles [4]

-

Materials:

-

2-Amino-4-methylphenol (0.5 mmol)

-

Aromatic aldehyde (0.5 mmol)

-

Potassium carbonate (K₂CO₃, 69 mg, 0.5 mmol)

-

Iodine (I₂, 126.9 mg, 0.5 mmol)

-

Saturated aqueous sodium thiosulfate solution

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a microwave process vial, combine 2-amino-4-methylphenol, the aromatic aldehyde, potassium carbonate, and iodine.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 120°C for 10 minutes.

-

After cooling, add a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Extract the resulting solution with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with a saturated solution of sodium chloride, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.

-

Caption: Workflow for microwave-assisted benzoxazole synthesis.

The Biological Significance of Benzoxazole Derivatives

The benzoxazole scaffold is a prominent feature in a vast number of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[5][6][7] This has cemented its status as a "privileged scaffold" in drug discovery.

Anticancer Activity

Numerous benzoxazole derivatives have been reported to exhibit potent anticancer activity against a variety of human cancer cell lines.[8][9] Their mechanisms of action are diverse and can include the inhibition of key enzymes such as VEGFR-2.[10][11]

Table 1: Anticancer Activity of Selected Benzoxazole Derivatives (IC₅₀ values in µM)

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| 12l | HepG2 | 10.50 | [10] |

| MCF-7 | 15.21 | [10] | |

| 14a | HepG2 | 3.95 | [11] |

| MCF-7 | 4.054 | [11] | |

| 14b | HepG2 | 4.61 | [11] |

| MCF-7 | 4.75 | [11] | |

| 10b | A549 | 0.13 | [8] |

| MCF-7 | 0.10 | [8] | |

| HT-29 | 0.22 | [8] | |

| 3c | MCF-7 | 4 µg/mL | [4] |

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new classes of antibiotics. Benzoxazole derivatives have shown significant promise in this area, with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12][13]

Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives (MIC values in µg/mL)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2b | Bacillus subtilis | 0.098 | [13] |

| Staphylococcus aureus | 0.195 | [13] | |

| Escherichia coli | 0.39 | [13] | |

| Pseudomonas aeruginosa | 0.78 | [13] | |

| Novel Derivatives | Enterococcus faecalis | 64 | [12] |

Conclusion and Future Perspectives

From its humble beginnings in Arthur Ladenburg's 19th-century laboratory, the benzoxazole scaffold has evolved into a powerhouse of modern chemical and pharmaceutical research. The continuous refinement of synthetic methodologies, from the classical workhorse of PPA-mediated condensation to the rapid and efficient microwave-assisted techniques, has made a diverse array of benzoxazole derivatives readily accessible. The remarkable breadth of biological activities exhibited by these compounds, particularly in the realms of oncology and infectious diseases, ensures that the story of the benzoxazole core is far from over. As our understanding of disease pathways deepens and synthetic technologies advance, we can anticipate the development of even more potent and selective benzoxazole-based therapeutics, solidifying the legacy of this enduring heterocyclic system for the century to come.

References

-

Ladenburg, A. (1876). Ueber eine neue Synthese der Oxazolderivate. Berichte der deutschen chemischen Gesellschaft, 9(2), 1524–1527. [Link]

- BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of Benzoxazole Derivatives.

-

Microwave-Assisted Synthesis of Benzoxazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- BenchChem. (2025). The Antimicrobial Potential of Benzoxazoles: A Comparative Analysis Against Standard Antibiotics.

- Kumar, A., Pal, V., Mishra, K., & Singh, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.

-

A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). ResearchGate. Retrieved from [Link]

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. Retrieved from [Link]

- Singh, S. P., & Singh, R. (2018). Synthetic transformations and biological screening of benzoxazole derivatives: A review. Journal of Heterocyclic Chemistry, 55(1), 4-22.

-

Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Zhang, W., Liu, J., Macho, J. M., Jiang, X., Xie, D., Jiang, F., ... & Fu, L. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European journal of medicinal chemistry, 126, 7-14. [Link]

- El-Naggar, A. M., Ibrahim, H. S., El-Sayed, W. M., & El-Agrody, A. M. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1939-1954.

- Nguyen, T. T. H., Nguyen, T. K. C., Vo, T. K., & Le, T. H. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 26(1), 25-32.

- Ankita, A., & Kumar, S. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24.

- Mahdy, H. A., Ibrahim, M. K., Metwaly, A. M., & El-Gamal, M. I. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 246-261.

- Zhang, W., Liu, J., Macho, J. M., Jiang, X., Xie, D., Jiang, F., ... & Fu, L. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry, 126, 7-14.

- BenchChem. (2025). Unlocking the Antimicrobial Potential of Benzoxazole Derivatives: A Comparative Study.

- Al-Ayed, A. S., & Al-Majid, A. M. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Molecules, 27(22), 7793.

- Zhang, X. H., Zhou, W. J., Yang, M., & Li, J. T. (2017). Microwave-Assisted Synthesis of Benzoxazoles in Glycerol. Chinese Journal of Applied Chemistry, 34(2), 229-234.

-

How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative? (2015). ResearchGate. Retrieved from [Link]

- El Alami, A., El Maraghi, A., & Sdassi, H. (2024).

- Bujji, S., Kumar, E. P., Sivan, S. K., Manjunatha, D. H., & Subhashini, N. J. P. (2022). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. Anti-Cancer Agents in Medicinal Chemistry, 22(5), 933-942.

- Kumar, A., Sharma, S., & Singh, R. (2020). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 25(18), 4236.

- BenchChem. (2025). Refinement of protocols for synthesizing 2-substituted benzoxazoles.

-

Synthesis of 2‐aryl benzoxazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

A general mechanism for benzoxazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]

- BenchChem. (2025). The Benzoxazole Core: A Journey from 19th Century Discovery to Modern Drug Development.

- Ogawa, T., Ishikiriyama, A., & Orito, K. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1374-1382.

- Banerjee, A., & Hazra, B. (2023). Polyphosphoric Acid in Organic Synthesis. Journal of Chemical Reviews, 5(2), 123-134.

- Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC advances, 13(35), 24093-24111.

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. wjpsonline.com [wjpsonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

fundamental chemistry of 4-(1,3-Benzoxazol-5-yl)benzaldehyde

An In-Depth Technical Guide to the Fundamental Chemistry of 4-(1,3-Benzoxazol-5-yl)benzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic aromatic aldehyde of significant interest in contemporary drug discovery and materials science. The document elucidates its core physicochemical properties, details a robust synthetic pathway via Suzuki-Miyaura cross-coupling, explores the distinct reactivity of its constituent functional moieties, and discusses its application as a pivotal molecular scaffold. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block in their research and development endeavors.

Introduction and Molecular Significance

This compound is a bi-aryl organic compound featuring a benzoxazole heterocycle linked to a benzaldehyde unit at the 5-position. The benzoxazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The aldehyde functional group serves as a versatile chemical handle, enabling a multitude of subsequent chemical transformations for the construction of more complex molecular architectures.

The strategic combination of these two functionalities makes this compound a highly valuable intermediate for the synthesis of novel therapeutic agents and functional organic materials. Its rigid, planar structure and capacity for diverse chemical modifications allow for the systematic exploration of structure-activity relationships (SAR) in drug design.

Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's physical and spectroscopic properties is foundational for its application in synthesis and analysis. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1008361-50-9 | [4] |

| Molecular Formula | C₁₄H₉NO₂ | [4] |

| Molecular Weight | 223.23 g/mol | [4] |

| Physical Form | Solid | [4] |

| Melting Point | 132 - 134 °C | [4] |

| InChI Key | LWWBSIPPTAIVGJ-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization (Expected): While a specific spectrum for this exact compound is not publicly available in the search results, its structure allows for the prediction of characteristic spectroscopic signals essential for its identification and purity assessment.

-

¹H NMR: Protons on the benzaldehyde ring would appear as doublets in the aromatic region (~7.5-8.0 ppm), with the aldehydic proton appearing as a distinct singlet far downfield (~9.9-10.1 ppm). The protons on the benzoxazole ring system, including the characteristic singlet for the C2-H (~8.0-8.5 ppm), would also be present in the aromatic region.

-

¹³C NMR: The spectrum would be characterized by a signal for the aldehyde carbonyl carbon at ~190-193 ppm.[5] Aromatic carbons would resonate in the ~110-160 ppm range, with quaternary carbons involved in the ring fusion and bi-aryl linkage showing distinct chemical shifts.

-

FT-IR: Key vibrational bands would include a strong carbonyl (C=O) stretch for the aldehyde at ~1690-1710 cm⁻¹, C-H stretching of the aldehyde proton around 2730-2830 cm⁻¹, and characteristic aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the oxazole ring would also be observable.

Synthesis and Purification

The formation of the C-C bond between the benzoxazole and phenyl rings is the key strategic step in synthesizing this compound. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier method for this transformation due to its high efficiency, functional group tolerance, and operational simplicity.[6][7]

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the bond between the two aromatic rings, leading to two commercially available or readily synthesized precursors: a halogenated benzoxazole and a boronic acid derivative of benzaldehyde, or vice versa.

Sources

- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. This compound | 1008361-50-9 [sigmaaldrich.com]

- 5. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

A Theoretical and Spectroscopic Deep Dive into 4-(1,3-Benzoxazol-5-yl)benzaldehyde: A Keystone for Drug Discovery

This technical guide provides an in-depth exploration of 4-(1,3-Benzoxazol-5-yl)benzaldehyde, a heterocyclic aldehyde with significant potential in medicinal chemistry. We will dissect its molecular architecture, electronic properties, and spectroscopic signature through a combination of theoretical modeling and established analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of the benzoxazole scaffold.

The benzoxazole ring system is a prominent feature in numerous biologically active compounds, conferring a range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of a benzaldehyde moiety at the 5-position of the benzoxazole core creates a versatile building block for the synthesis of novel therapeutic agents. The aldehyde functional group serves as a reactive handle for the construction of more complex molecular architectures through reactions such as Schiff base formation, Wittig reactions, and reductive aminations.

This guide will navigate through the essential theoretical and practical aspects of characterizing this molecule, providing both the "how" and the "why" behind the methodologies. Our approach is to furnish a self-validating framework where computational predictions and experimental observations are synergistically employed to build a comprehensive understanding of this compound.

I. Molecular Structure and Synthesis: From Blueprint to Benchtop

The foundational step in understanding any molecule is to establish its three-dimensional structure and a reliable synthetic route.

Proposed Synthetic Pathway

While numerous methods exist for the synthesis of benzoxazole derivatives, a common and efficient approach involves the condensation of a 2-aminophenol with a substituted benzaldehyde.[4][5] For the synthesis of this compound, a plausible retro-synthetic analysis suggests a two-step process starting from 4-amino-3-hydroxybenzaldehyde.

Caption: Proposed synthetic route for this compound.

Step-by-Step Synthetic Protocol

The following is a generalized protocol for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-3-hydroxybenzaldehyde (1 equivalent) in an excess of formic acid, which serves as both a reactant and a solvent.

-

Reaction Execution: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

II. Spectroscopic and Crystallographic Characterization: Unveiling the Molecular Identity

The synthesized compound must be rigorously characterized to confirm its structure and purity. A combination of spectroscopic and crystallographic techniques provides a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoxazole and benzaldehyde rings, as well as the characteristic aldehyde proton signal (typically in the 9-10 ppm region). The coupling patterns (singlets, doublets, triplets) will provide information about the substitution pattern on the aromatic rings.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The aldehyde carbonyl carbon will have a characteristic downfield shift (around 190 ppm). The aromatic carbons will appear in the 110-160 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aldehyde C-H stretch | 2850-2750 |

| Aldehyde C=O stretch | 1715-1680[6] |

| Aromatic C=C stretch | 1600-1450 |

| C-O-C stretch (in oxazole ring) | 1250-1050 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its fragmentation pattern, further confirming the structure.

Single-Crystal X-ray Diffraction

III. Theoretical Investigations: A Computational Microscope

Density Functional Theory (DFT) and molecular docking are powerful computational tools that provide a deeper understanding of the electronic structure, reactivity, and potential biological activity of this compound.[3][8]

Density Functional Theory (DFT) Analysis Workflow

Caption: A typical workflow for DFT analysis of a small molecule.

Key Theoretical Descriptors

-

Optimized Geometry: DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the ground-state geometry of the molecule.[3] This includes bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and its tendency to undergo electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. It helps in identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which is vital for predicting intermolecular interactions and reaction sites.

Molecular Docking: Predicting Biological Interactions

Given the established biological activities of benzoxazole derivatives, molecular docking is a valuable tool to predict the binding affinity and orientation of this compound within the active site of a biological target, such as an enzyme or receptor.[3][9] This in silico technique can guide the rational design of more potent analogs.

IV. Potential Applications in Drug Discovery

The unique structural features of this compound make it an attractive scaffold for the development of new therapeutic agents.

-

Anticancer Agents: The benzoxazole core is present in many compounds with demonstrated anticancer activity.[2] The aldehyde functionality allows for the synthesis of Schiff bases and other derivatives that can be screened for their cytotoxic effects against various cancer cell lines.

-

Antimicrobial Agents: Benzoxazole derivatives have shown broad-spectrum antimicrobial activity.[1][3] New compounds derived from this compound can be tested against a panel of pathogenic bacteria and fungi.

-

Anti-inflammatory Agents: The anti-inflammatory properties of benzoxazoles are well-documented. The title compound can serve as a starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

V. Conclusion

This compound is a molecule of significant interest, bridging the gap between fundamental chemical synthesis and applied medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, characterization, and theoretical analysis. The synergistic use of experimental techniques and computational modeling provides a robust framework for understanding and exploiting the properties of this versatile building block. As the quest for novel therapeutics continues, the strategic derivatization of scaffolds like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

- Pasdar, H., et al. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press.

- M, S. R., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4).

-

Kowalska, P., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. Available at: [Link]

-

Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504. Available at: [Link]

-

Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available at: [Link]

-

Yıldırım, S., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central. Available at: [Link]

-

Lu, J., et al. (2011). 4-[4-(1H-Tetrazol-5-yl)phenoxy]benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E67, o3106. Available at: [Link]

-

(2025). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. ResearchGate. Available at: [Link]

-